3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine
Description
Properties
IUPAC Name |
3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-3-5-12(6-4-11)20-9-13-17-14(19-18-13)10-2-1-7-16-8-10/h1-8H,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPDDBLOKOVWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step reactions. One common method starts with the reaction of 4-chlorophenol with an appropriate chloromethylating agent to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole under basic conditions to form the triazole derivative. Finally, the triazole derivative is coupled with a pyridine derivative to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 5-[(4-chlorophenoxy)methyl]-1,2,4-triazole-3-thiol
- 5-[(4-chlorophenoxy)methyl]-1,2,3-triazole
Uniqueness
3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is unique due to the presence of both the triazole and pyridine moieties, which can confer specific chemical and biological properties. The combination of these two functional groups can enhance the compound’s ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Biological Activity
3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a triazole derivative that exhibits significant biological activity. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound based on available research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound features a triazole ring and a chlorophenoxy group, which are essential for its biological interactions. The molecular formula is , with a molecular weight of approximately 265.71 g/mol.
Antifungal Activity
Triazole derivatives are primarily recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. Research indicates that similar compounds have shown effectiveness against various fungi, including Candida species and Aspergillus species.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Case Study : A derivative similar to this compound was evaluated against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of 15 µM against MCF7 cells, indicating moderate cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through disruption of key signaling pathways.
Antibacterial Activity
Triazole compounds also demonstrate antibacterial properties. In vitro studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example:
- Research Findings : A related triazole derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Comparative Analysis with Other Triazoles
To understand the unique properties of this compound, it is beneficial to compare it with other established triazole derivatives.
| Compound Name | Primary Use | Biological Activity |
|---|---|---|
| Fluconazole | Antifungal agent | Strong antifungal activity against Candida spp. |
| Itraconazole | Broad-spectrum antifungal | Effective against systemic fungal infections |
| Voriconazole | Treatment for serious fungal infections | High potency against resistant fungal strains |
The distinct structural modifications in this compound may confer unique biological activities compared to these established compounds.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine, and what key structural features do they identify?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons (pyridine and triazole rings) and the 4-chlorophenoxymethyl group. Infrared (IR) spectroscopy confirms functional groups like C-Cl (600–800 cm⁻¹) and C-N (1350–1500 cm⁻¹). X-ray crystallography provides absolute structural confirmation, as demonstrated in Co(II) coordination studies with similar triazolylpyridine ligands, revealing bond lengths (e.g., Co–N: 2.057–2.130 Å) and hydrogen-bonding networks .
Q. What are the optimal reaction conditions for synthesizing this compound via oxidative cyclization?
- Answer : Oxidative cyclization of hydrazine intermediates using sodium hypochlorite (NaClO) in ethanol at room temperature for 3 hours yields triazolopyridine derivatives efficiently. This method, adapted from [1,2,4]triazolo[4,3-a]pyridine syntheses, emphasizes green chemistry principles. Critical parameters include solvent choice (polar aprotic solvents may enhance yield), oxidant stoichiometry, and post-reaction purification via alumina plug filtration .
Q. What purification techniques are effective for achieving high purity?
- Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (using ethanol or acetonitrile) are standard. Purity ≥95% is achievable, as validated by HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does the 4-chlorophenoxymethyl group influence the compound’s coordination chemistry with transition metals?
- Answer : The triazole-pyridine moiety acts as a bidentate ligand, coordinating via triazole N2 and pyridine N atoms. The 4-chlorophenoxymethyl substituent introduces steric bulk, potentially altering metal-ligand bond angles and stability. In Co(II) complexes, similar ligands form distorted octahedral geometries with Co–N distances of 2.057–2.130 Å. This structural flexibility supports applications in metal-organic frameworks (MOFs) for catalytic or sensing purposes .
Q. How does this compound’s antimicrobial activity compare to analogs with different substituents?
- Answer : Substituents significantly impact activity. For example, replacing 4-chlorophenoxymethyl with (pyridin-4-yl)thio groups (as in Pseudomonas aeruginosa studies) reduces MIC values to 31.25 µg/mL. The electron-withdrawing Cl atom may enhance membrane penetration or target binding, though structure-activity relationships require further in vitro assays (e.g., broth microdilution) and molecular docking to identify bacterial enzyme interactions .
Q. What metabolic pathways or biomarkers are associated with structurally related triazolylpyridines in human plasma?
- Answer : A related compound, 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine, showed a 55.64-fold increase in moyamoya disease (MMD) plasma, suggesting involvement in vascular or inflammatory pathways. Hypothesized mechanisms include modulation of nitric oxide synthase or interaction with redox-sensitive proteins. LC-MS/MS with isotopically labeled standards is recommended for quantifying the target compound in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
